molecular formula C4H5F3OS B105572 S-Ethyl trifluorothioacetate CAS No. 383-64-2

S-Ethyl trifluorothioacetate

Cat. No. B105572
CAS RN: 383-64-2
M. Wt: 158.14 g/mol
InChI Key: VGGUKFAVHPGNBF-UHFFFAOYSA-N
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Description

S-Ethyl trifluorothioacetate is a clear colorless to slightly yellow liquid . It is used to selectively trifluoroacetylate amino groups in proteins .


Synthesis Analysis

The synthesis of S-Ethyl trifluorothioacetate has been referenced in the Journal of the American Chemical Society .


Molecular Structure Analysis

The molecular structure of S-Ethyl trifluorothioacetate is CF3COSC2H5 . Its molecular weight is 158.14 . The structure and conformational properties of S-Ethyl trifluorothioacetate were determined in the gas phase by electron diffraction and vibrational spectroscopy (IR and Raman) .


Chemical Reactions Analysis

S-Ethyl trifluorothioacetate was used to selectively trifluoroacetylate amino groups in proteins . If IR is free of OH bands then it can be fractionally distilled; otherwise, it can be diluted with dry Et2O, washed with 5% KOH and H2O, dried over MgSO4 and fractionated through an efficient column .


Physical And Chemical Properties Analysis

S-Ethyl trifluorothioacetate has a boiling point of 90.5 °C, a density of 1.234 g/mL at 25 °C, and a refractive index of n 20/D 1.376 . It is a clear colorless to slightly yellow liquid .

Scientific Research Applications

Comprehensive Analysis of S-Ethyl Trifluorothioacetate Applications

S-Ethyl trifluorothioacetate is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Peptide Research

S-Ethyl trifluorothioacetate: is utilized as a trifluoroacetylating agent in peptide research . This application is crucial for the modification of peptides, which can affect their stability, activity, and overall function. The compound’s ability to introduce trifluoroacetyl groups selectively allows researchers to study peptide interactions and stability under physiological conditions.

Protein Modification

The compound has been used to selectively trifluoroacetylate amino groups in proteins . This selective modification is significant in understanding protein structure and function, as well as in the development of therapeutic proteins with enhanced efficacy and stability.

Safety And Hazards

S-Ethyl trifluorothioacetate is highly flammable . It should be kept away from heat/sparks/open flame/hot surfaces . Measures should be taken to prevent the build-up of electrostatic charge . Explosion-proof equipment should be used and hands and face should be washed thoroughly after handling .

Future Directions

S-Ethyl trifluorothioacetate is used in scientific research and has diverse applications, ranging from organic synthesis to pharmaceutical development. It is also used as a trifluoroacetylating agent for peptides research .

properties

IUPAC Name

S-ethyl 2,2,2-trifluoroethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3OS/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGUKFAVHPGNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059936
Record name Ethanethioic acid, trifluoro-, S-ethyl ester
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Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Ethyl trifluorothioacetate

CAS RN

383-64-2
Record name S-Ethyl trifluorothioacetate
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Record name Ethylthiol trifluoroacetate
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Record name S-Ethyl trifluorothioacetate
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Record name Ethanethioic acid, 2,2,2-trifluoro-, S-ethyl ester
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Record name Ethanethioic acid, trifluoro-, S-ethyl ester
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Record name S-ethyl trifluorothioacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of S-Ethyl trifluorothioacetate in protein research?

A1: S-Ethyl trifluorothioacetate is primarily used as a reagent for modifying specific amino acid residues in proteins. For instance, it can selectively trifluoroacetylate lysine residues in proteins [, , , ]. This modification helps in studying protein structure, function, and interactions.

Q2: Can you elaborate on the mechanism of action of S-Ethyl trifluorothioacetate in protein modification?

A2: S-Ethyl trifluorothioacetate reacts with the ε-amino group of lysine residues in proteins. The highly electrophilic trifluoroacetyl group, aided by the aminophilicity of the sulfur atom, facilitates this reaction []. This reaction results in the formation of a stable trifluoroacetyl derivative of lysine.

Q3: What are the advantages of using S-Ethyl trifluorothioacetate over other reagents for modifying lysine residues?

A3: S-Ethyl trifluorothioacetate offers several advantages:

  • Selectivity: It demonstrates high selectivity towards lysine residues under mild reaction conditions [].
  • Stability: The trifluoroacetyl derivative formed is stable, even under conditions used for protein hydrolysis [].
  • Analytical Compatibility: The modified lysine derivative can be easily analyzed and quantified using standard amino acid analysis techniques [].

Q4: Aside from lysine modification, are there other applications of S-Ethyl trifluorothioacetate in protein research?

A4: Yes, S-Ethyl trifluorothioacetate can be used as a chemical cleavage reagent for peptides and proteins. It cleaves peptide bonds at the amino side chains of serine and threonine residues in its vapor state [, ].

Q5: What are the structural characteristics of S-Ethyl trifluorothioacetate?

A5: S-Ethyl trifluorothioacetate (CF3COSCH2CH3) has a molecular weight of 158.14 g/mol. Spectroscopic data, including infrared (IR) and Raman spectra, have been used to characterize its structure and conformational properties in different phases (gas, liquid, solid) [].

Q6: Has computational chemistry been employed to study S-Ethyl trifluorothioacetate?

A6: Yes, computational methods like Density Functional Theory (DFT) and Moller-Plesset perturbation theory (MP2) have been used to study the conformational properties and energetics of S-Ethyl trifluorothioacetate []. These studies provided insights into its structural flexibility and helped in interpreting experimental spectroscopic data.

Q7: Are there any analytical techniques specifically mentioned for quantifying S-Ethyl trifluorothioacetate or its derivatives?

A8: While specific quantification methods for S-Ethyl trifluorothioacetate are not detailed in the provided abstracts, nuclear magnetic resonance (NMR), particularly 19F NMR, is mentioned as a useful tool for studying fluorinated proteins synthesized using S-Ethyl trifluorothioacetate []. Additionally, standard amino acid analysis techniques are applicable for quantifying the trifluoroacetyl derivative of lysine after protein hydrolysis [].

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